molecular formula C17H17NO4S B2407986 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 749219-12-3

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2407986
CAS No.: 749219-12-3
M. Wt: 331.39
InChI Key: FOXADHJEWCJTGJ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a high-purity chemical compound with the molecular formula C17H17NO4S and a molecular weight of 331.39 g/mol. This molecule is built on a 4,5,6,7-tetrahydro-1-benzothiophene core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is functionalized with a 4-methoxybenzamido group at the 2-position and a carboxylic acid at the 3-position, providing handles for further derivatization and potential for salt formation to modulate physicochemical properties. Researchers value this compound as a key synthetic intermediate for developing novel bioactive molecules. Its benzothiophene core is a common feature in compounds investigated for their antiproliferative properties . Furthermore, structurally related 4-arylthiophene-3-carboxylic acid analogues have been identified as potent and selective inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in pain signaling; these inhibitors show significant analgesic effects in model systems . This compound is offered for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-22-11-8-6-10(7-9-11)15(19)18-16-14(17(20)21)12-4-2-3-5-13(12)23-16/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXADHJEWCJTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthranilic acid with p-methoxybenzoyl chloride in the presence of pyridine and dry acetone. The mixture is heated in a water bath at 50–60°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene compounds.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibit anti-cancer properties. A study highlighted in patent WO2012035423A1 suggests that bicyclic heterocycles can inhibit tumor growth and induce apoptosis in cancer cells . This compound's structural features may contribute to its ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The benzothiophene moiety is known for its potential to modulate inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the methoxybenzamide group may enhance its interaction with microbial targets. Further research is needed to elucidate the specific mechanisms through which this compound exhibits antimicrobial effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-CancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialInhibits growth of certain bacteriaPreliminary studies

Case Study Insights

A detailed analysis of compounds structurally related to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has shown promising results in preclinical models. For instance:

  • A study investigating a related thiazole derivative demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models .
  • Another research effort focused on the anti-inflammatory potential of similar compounds showed reduced cytokine production in macrophage cultures .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its tetrahydrobenzothiophene ring, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including analgesic, antimicrobial, and anti-inflammatory effects based on recent studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a methoxybenzamide substitution. Its molecular formula is C16H17N1O3SC_{16}H_{17}N_{1}O_{3}S with a molecular weight of approximately 317.37 g/mol. The structure can be represented as follows:

Structure C16H17NO3S\text{Structure }\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3\text{S}

Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. In experiments using the "hot plate" method on mice, it was found that these compounds produced analgesic effects that surpassed those of standard analgesics like metamizole. The study highlighted the efficacy of the compound in reducing pain responses in animal models, suggesting a promising avenue for further research in pain management therapies .

Antimicrobial Activity

Research has also explored the antimicrobial potential of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. In vitro tests revealed activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In addition to analgesic and antimicrobial properties, this compound has shown anti-inflammatory effects in preliminary studies. It was observed to reduce inflammatory markers in cell cultures and animal models, suggesting it may be beneficial in treating conditions characterized by inflammation .

Case Studies

Study Methodology Findings
Siutkina et al. (2021)Hot plate test on miceDemonstrated significant analgesic activity exceeding metamizole
Kizimova et al. (2019)Antimicrobial susceptibility testingShowed effectiveness against Gram-positive and Gram-negative bacteria
Shipilovskikh et al. (2013)In vitro inflammatory assaysReduced levels of TNF-alpha and IL-6 in treated cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). For example, a similar derivative (2-fluorobenzamido analog) was prepared by reacting 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with activated carboxylic acid derivatives under 50°C for 24 hours, followed by purification via solvent evaporation and column chromatography . Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Monitoring via TLC (thin-layer chromatography) is critical to track reaction progress.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns. For example, azomethine derivatives of related benzothiophenes showed distinct aromatic proton shifts in DMSO-d6 .
  • HPLC : Employ isocratic elution with acetonitrile/water (70:30) to assess purity (>95%). Adjust mobile phase ratios to resolve impurities .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 301.0636 g/mol for related analogs) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers. Stability studies should include accelerated degradation under heat (40–60°C) and light exposure. Storage at room temperature in amber vials is recommended for light-sensitive analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzothiophene core?

  • Methodology :

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., fluoro) or bulky groups (e.g., benzyl) to assess steric/electronic effects on receptor binding. Evidence from RORγt modulators shows fluorinated analogs enhance potency .
  • Biological Assays : Use PASS Online to predict activity (e.g., cytostatic or anti-inflammatory) and validate via in vitro assays (e.g., cell viability or enzyme inhibition) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets or predicting its physicochemical properties?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like retinoic acid receptors. Validate with DFT (density functional theory) calculations for charge distribution, as applied to similar heterocycles .
  • ADMET Prediction : Employ tools like SwissADME to predict logP (XlogP ≈ 4.3 for analogs) and bioavailability .

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as hydrogen bonding or ring puckering?

  • Methodology :

  • Refinement : Use SHELXL for small-molecule refinement, particularly for high-resolution data or twinned crystals. SHELXPRO interfaces with macromolecular applications for hydrogen-bonding analysis .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain. Graph set analysis (e.g., Etter’s rules) interprets hydrogen-bonding networks in crystal lattices .

Q. How should researchers address contradictions between spectral data (e.g., NMR vs. X-ray) or purity assessments (TLC vs. HPLC)?

  • Methodology :

  • Cross-Validation : Combine XRD (X-ray diffraction) with 1^1H NMR to confirm substituent positions. For purity, correlate TLC Rf values with HPLC retention times under standardized conditions .
  • Error Analysis : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity in crystallographic data, resolving discrepancies with NMR-derived conformers .

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